molecular formula C11H12ClNO2 B1517024 2-Chloro-4-(pyrrolidine-1-carbonyl)phenol CAS No. 1019361-97-7

2-Chloro-4-(pyrrolidine-1-carbonyl)phenol

Cat. No.: B1517024
CAS No.: 1019361-97-7
M. Wt: 225.67 g/mol
InChI Key: MTQTVKWQIWHNQE-UHFFFAOYSA-N
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Description

“2-Chloro-4-(pyrrolidine-1-carbonyl)phenol” is a compound that contains a phenol group, a chloro group, and a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenol group, the chloro group, and the pyrrolidine ring . The spatial orientation of these groups could significantly influence the compound’s properties and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The phenol group could undergo reactions typical for phenols, such as EAS reactions. The pyrrolidine ring could participate in reactions typical for amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the phenol group could result in the compound having a relatively high boiling point due to the ability of phenols to form hydrogen bonds .

Scientific Research Applications

Environmental Exposure and Bioaccumulation

A study identified various Phenolic Halogenated Compounds (PHCs) retained in human blood, potentially signaling industrial chemical exposure or natural origins. The research highlights the need to understand PHCs in biological systems due to their endocrine-disrupting potential. The study detected over 100 PHCs in human plasma, including monocyclic brominated or chlorinated phenol-, guaiacol-, and catechol-type compounds. The major compounds identified were 2,4,6-tribromophenol and pentachlorophenol, along with several metabolites, indicating the bioaccumulation and potential biological impact of these compounds (Hovander et al., 2002).

Biomedical Applications

Phenolic compounds and their derivatives have been extensively studied for their biomedical applications. In particular, the analytical characterization of these compounds plays a crucial role in complex toxicological cases. For instance, a study focused on the use of 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS® for the identification and characterization of seven New Psychoactive Substances (NPS) in a toxicological context. This type of analysis is critical for understanding the pharmacological and toxicological profiles of phenolic compounds and their relevance in forensic and clinical toxicology (Ameline et al., 2019).

Environmental Health and Safety

Studies on the exposure to organophosphorus and pyrethroid pesticides highlight the significance of phenolic compounds in environmental health. For instance, research on South Australian preschool children revealed widespread chronic exposure to these pesticides, with phenolic compounds being key metabolites indicating exposure levels. Understanding the distribution, exposure routes, and health impacts of these metabolites is crucial for public health policy and regulation (Babina et al., 2012).

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its synthesis, and investigating its potential applications in various fields .

Properties

IUPAC Name

(3-chloro-4-hydroxyphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-9-7-8(3-4-10(9)14)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQTVKWQIWHNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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